molecular formula C14H13NS B154437 10-Ethylphenothiazine CAS No. 1637-16-7

10-Ethylphenothiazine

Cat. No. B154437
CAS RN: 1637-16-7
M. Wt: 227.33 g/mol
InChI Key: IQZBMUCMEBSKSS-UHFFFAOYSA-N
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Description

Electrochemical Oxidation Catalysis

10-Ethylphenothiazine has been studied for its catalytic properties in the electrochemical oxidation of l-cysteine. The oxidation product, cystine, was confirmed through melting-point measurement and thin-layer chromatography. The catalytic reaction's rate constant was determined, and the stability of the 10-ethylphenothiazine cation radical was noted in various solutions. Optimal experimental conditions for maximizing current efficiency were also explored .

Macrocyclic Synthesis and Properties

Phenothiazine macrocycles, including those derived from 10-ethylphenothiazine, have been synthesized and structurally analyzed. These macrocycles exhibit interesting electronic properties and potential for cation complexation, as determined by spectroscopic methods and cyclic voltammetry .

Pharmacological Synthesis

The synthesis of 3,7-diamino-10-acetylphenothiazine, a precursor for pharmacologically active substances, has been reported. This synthesis is part of a broader search for compounds with significant antiarrhythmic and other cardiovascular benefits .

Substituted Phenothiazines

The lithiation of 10-ethylphenothiazine and subsequent reaction with various electrophiles has been used to synthesize a range of 4-substituted 10-ethylphenothiazines. This method provides good yields and demonstrates the versatility of 10-ethylphenothiazine as a starting material for further chemical modifications .

Cocrystal Analysis

A cocrystal containing two isomeric molecules based on 10-ethylphenothiazine was synthesized and analyzed. The structure revealed occupational disorder and the presence of enantiomeric pairs, with weak π-π interactions stabilizing the crystal structure .

Antimicrobial Thiazolidinones

Compounds combining thiazolidinone and phenothiazine nuclei, including derivatives of 10-ethylphenothiazine, have been synthesized and shown to possess significant antimicrobial activities. The synthesis involved multiple steps, including the formation of Schiff bases and cyclization reactions .

Redox Shuttle Additives

10-Ethylphenothiazine has been identified as a stable redox shuttle additive for lithium-ion batteries, providing overcharge and overdischarge protection. Its diffusion constant and redox potential were measured, indicating its suitability for practical applications in battery technology .

Fluorinated Phenothiazines

Fluorinated 10H-phenothiazines and their sulfone derivatives have been synthesized, with 10-ethylphenothiazine likely among them. These compounds were characterized and evaluated for antimicrobial activity, demonstrating the potential for bioactive applications .

Analytical Properties

The analytical properties of 10-ethylphenothiazine, as part of the broader class of 2,10-disubstituted phenothiazine derivatives, have been extensively reviewed. These compounds are valuable for their ease of oxidation and complexation abilities, which are useful in chemical analysis .

Donor-Acceptor Molecule Synthesis

A novel donor-acceptor molecule incorporating 10-ethylphenothiazine was synthesized. The molecule's geometry prevents charge delocalization, allowing for the generation of light-emitting excited states through electrochemical processes. This compound's electrogenerated chemiluminescence (ECL) was studied, highlighting its potential in light-emitting applications .

Scientific Research Applications

Redox Shuttle Additives for Lithium-Ion Batteries

10-Ethylphenothiazine has been studied for its role in enhancing the stability of lithium-ion batteries. It's shown to be a stable redox shuttle additive, protecting against overcharge and overdischarge in LiFePO4/Li4/3Ti5/3O4 Li-ion coin cells. This application is vital for improving the safety and efficiency of lithium-ion batteries (Buhrmester et al., 2006).

Electrochemical Oxidation Catalyst

10-Ethylphenothiazine has been explored as a catalyst for the electrochemical oxidation of l-cysteine. The study highlights its potential in enhancing the efficiency of this oxidation process, which could have implications in various chemical and biochemical applications (Tong et al., 1997).

Synthesis of Substituted Phenothiazines

Research has also focused on synthesizing various substituted phenothiazines, using 10-ethylphenothiazine as a starting material. These substances have been noted for their pharmacological activities, although this aspect is outside the scope of your current interest (Khutornenko et al., 2004).

Preparation of 4-Substituted 10-Ethylphenothiazines

There's a study on the preparation of 4-substituted 10-ethylphenothiazines, demonstrating the chemical versatility of 10-ethylphenothiazine in synthesizing new compounds. This kind of chemical synthesis is crucial for developing novel materials and pharmaceuticals (Ebdrup et al., 1998).

Photoelectron Spectroscopy Studies

10-Ethylphenothiazine has been a subject in the study of photoelectron spectroscopy. These studies provide insights into the electronic structure and properties of phenothiazine derivatives, which are important for understanding their reactivity and potential applications in various fields (Turchaninov et al., 1998).

Multi-functional Fluorescent Probes

A multi-functional fluorescent probe based on a phenothiazine derivative, including 10-ethylphenothiazine, has been synthesized for sensing Hg2+, Cu2+, and ClO-. This research demonstrates the potential of 10-ethylphenothiazine in developing sensitive and selective chemical sensors (Weng et al., 2013).

Safety And Hazards

10-Ethylphenothiazine is harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

10-ethylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBMUCMEBSKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276964
Record name 10-Ethylphenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Ethylphenothiazine

CAS RN

1637-16-7
Record name 10-Ethylphenothiazine
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Record name 10-Ethylphenothiazine
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Record name N-Ethylphenothiazine
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Synthesis routes and methods I

Procedure details

A mixture of 10 g (0.05 mol) of phenothiazine, 11.7 g (0.075 mol) of iodoethane, 4.2 g (0.075 mol) of potassium hydroxide and 0.25 g of tetra-n-butylammonium hydrogen sulfate in 200 ml of dry toluene was refluxed for 24 hours. After cooling, the reaction mixture was filtered, and the solvent was evaporated. The product was crystallized from methanol. The yield of 10-ethylphenothiazine (C14H13NS, FW=227.33) was 90%.
Quantity
10 g
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reactant
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11.7 g
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4.2 g
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reactant
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0.25 g
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catalyst
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a 1-liter reaction flask were introduced 25 g (0.126 mol) of phenothiazine, 50.0 g (0.757 mol) of 85% KOH, 4.3 g (0.013 mol) of tetra-n-butylammonium hydrogensulfate, 28.0 g (0.203 mol) of potassium carbonate, and 500 ml of toluene. Thereto was gradually added 39.0 g (0.250 mol) of ethyl iodide. The mixture was reacted at 60° to 70° C. for 5 hours and then filtered. The filtrate was washed twice with water, dried with magnesium sulfate, and then concentrated. As a result, 28.7 g of a crude reaction product was obtained. This crude product was recrystallized from 100 ml of isopropanol to obtain 23.99 g of 10-ethylphenothiazine (4a). Yield, 84.1%; m.p., 104°-105° C.
Quantity
25 g
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50 g
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28 g
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4.3 g
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500 mL
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39 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Ethylphenothiazine
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10-Ethylphenothiazine

Citations

For This Compound
176
Citations
H Gilman, J Eisch - Journal of the American Chemical Society, 1955 - ACS Publications
… With hydrochloric acid 3-chloro-10ethylphenothiazine was obtained in … bromo10-ethylphenothiazine; hydriodic acid produced 10-ethylphenothiazine and a salt of 10-ethylphenothiazine-…
Number of citations: 50 pubs.acs.org
H Gilman, PRV Ess, DA Shirley - Journal of the American …, 1944 - ACS Publications
… The carbomethoxy-10-ethylphenothiazine was prepared from the acid and diazomethane in … First, 3-acetoxymercuri10-ethylphenothiazine was prepared in essential accordance with …
Number of citations: 37 pubs.acs.org
S Ebdrup, MS Jensen, P Vedsø - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… The lithiation of 10-ethylphenothiazine 1 followed by reaction with methyl iodide was investigated under various reaction conditions. As shown in Table 1, lithiation of 10-ethylpheno…
Number of citations: 8 pubs.rsc.org
H Gilman, RD Nelson… - Journal of the American …, 1952 - ACS Publications
… (70%) of crude 10-ethylphenothiazine and some phenothiazine (… The total yield of pure 10-ethylphenothiazine was … In a second preparation of 10-ethylphenothiazine, 19.9 g. (0.1 mole…
Number of citations: 26 pubs.acs.org
A Burger, AC SCHMALZ - The Journal of Organic Chemistry, 1954 - ACS Publications
… on record was 4-carboxy-10-ethylphenothiazine which Gilman, Van Ess, andShirley (2) had … ) was published in which the carbonation of 10-ethylphenothiazine-5-oxide to the same acid …
Number of citations: 25 pubs.acs.org
P De Meester, SSC Chu, MV Jovanovic… - … Section C: Crystal …, 1986 - scripts.iucr.org
… (1 mmol) of 10-ethylphenothiazine in 25 ml of ethanol. The resulting solid was reerystanized … These values are larger than the value of 135.0 found in 10-ethylphenothiazine (Chu & van …
Number of citations: 2 scripts.iucr.org
J Tong, M Nie, H Li - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… obtained from electrochemical oxidation of 10ethylphenothiazine in 0.1 M NaCIO 4 ethanol … cystine and neutral 10-ethylphenothiazine. Therefore. we used 10ethylphenothiazine as a …
Number of citations: 24 www.sciencedirect.com
D Li, L Lv, P Sun, W Zhou, P Wang, J Wu, Y Kan… - Dyes and …, 2009 - Elsevier
… )10-ethylphenothiazine 3 and 3,7-di(3-phenyl-3-oxopropanoyl)10-ethylphenothiazine 5, … H-pyrazole-3′-yl)10-ethylphenothiazine 4 and 3,7-bis(5′-(phenyl)-1′H-pyrazole-3′-yl)…
Number of citations: 18 www.sciencedirect.com
DM Li, HP Zhou, JQ Pu, XJ Feng, JY Wu… - Chinese Journal of …, 2005 - Wiley Online Library
The synthesis, luminescence and electrochemical properties of two novel phenothiazine derivatives were presented, which exhibit good one‐photon fluorescence emission. The …
Number of citations: 15 onlinelibrary.wiley.com
H Gilman, RD Nelson - Journal of the American Chemical Society, 1953 - ACS Publications
… An exception to the above reactions was the oxidation of 10-ethylphenothiazine by … 10-Methyl- and 10-ethylphenothiazine, as well as various 10-acyl derivatives, were oxidized …
Number of citations: 44 pubs.acs.org

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